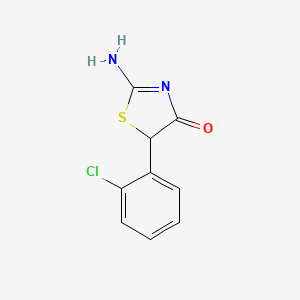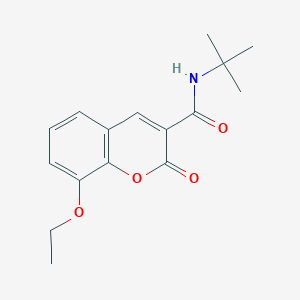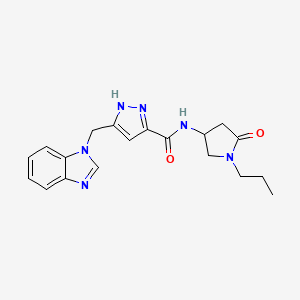
5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one, also known as Nitazoxanide, is a broad-spectrum antiparasitic and antiviral drug. It is a synthetic nitrothiazolyl-salicylamide derivative that was first synthesized in the 1990s. Nitazoxanide has been approved by the United States Food and Drug Administration (FDA) for the treatment of several parasitic infections, including cryptosporidiosis and giardiasis. It has also shown promising results in the treatment of viral infections such as influenza and hepatitis C.
Wirkmechanismus
The exact mechanism of action of 5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by interfering with the energy metabolism of parasites and viruses. This compound has been shown to inhibit the pyruvate:ferredoxin oxidoreductase enzyme, which is essential for the energy metabolism of parasites. It has also been shown to inhibit the replication of viruses by interfering with their ability to synthesize DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and few side effects. It is rapidly absorbed from the gastrointestinal tract and is extensively metabolized in the liver. The metabolites are excreted in the urine and feces. This compound has been shown to have a half-life of approximately 12 hours in humans.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one has several advantages for use in laboratory experiments. It has a broad-spectrum activity against parasites and viruses, making it useful for studying a wide range of infections. It has also been shown to have minimal toxicity and few side effects, making it safe for use in laboratory animals. However, this compound has some limitations for use in laboratory experiments. It is not effective against all parasites and viruses, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of new formulations of this compound that can improve its bioavailability and efficacy. Another area of interest is the study of this compound in combination with other drugs for the treatment of parasitic and viral infections. Additionally, there is a need for further research to understand the mechanism of action of this compound and its potential use in the treatment of other infections.
Synthesemethoden
5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one is synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with thiosemicarbazide to form 2-chloro-4-nitrophenylthiosemicarbazide. This intermediate is then reacted with salicylic acid in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its antiparasitic and antiviral properties. It has been shown to be effective against a wide range of parasites, including Cryptosporidium parvum, Giardia lamblia, Entamoeba histolytica, and Blastocystis hominis. This compound has also shown promising results in the treatment of viral infections such as influenza and hepatitis C.
Eigenschaften
IUPAC Name |
2-amino-5-(2-chlorophenyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-4-2-1-3-5(6)7-8(13)12-9(11)14-7/h1-4,7H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJSQVWAFZYKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)N=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85259-20-7 |
Source


|
| Record name | 2-Amino-5-(2-chlorophenyl)-4(5H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85259-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5371271.png)
![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5371276.png)
![2-{[3-(pentafluorophenyl)-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B5371278.png)
![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5371287.png)
![2-{1-[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5371290.png)
![6-(3-allyl-4-hydroxy-5-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371300.png)
![2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5371308.png)


![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5371346.png)

![3-cyclopentyl-6-(1-pyridin-2-ylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5371359.png)